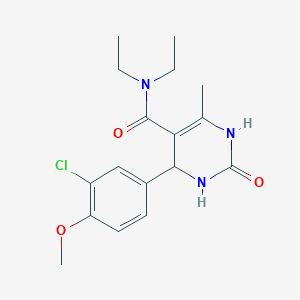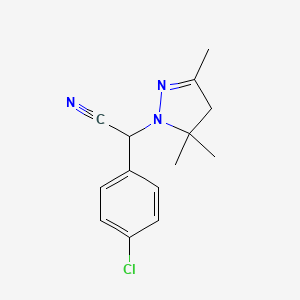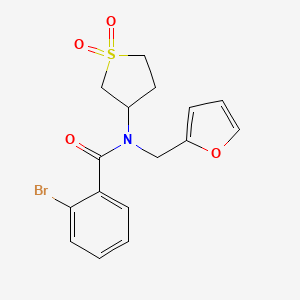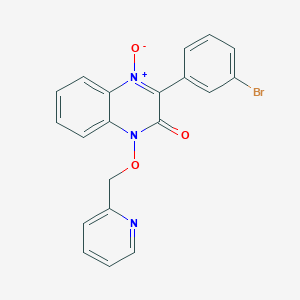
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
描述
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a potent and selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a key role in the immune system, and its inhibition has been shown to have potential therapeutic applications in a variety of autoimmune diseases and other inflammatory conditions.
作用机制
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by selectively inhibiting TYK2, which is a key mediator of cytokine signaling in immune cells. By blocking TYK2, N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and interferon-alpha. This results in a reduction in inflammation and tissue damage in affected organs.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the infiltration of immune cells into affected tissues, and an improvement in tissue histology and function. Additionally, N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide for lab experiments is its high potency and selectivity for TYK2. This allows for precise modulation of the immune response without affecting other signaling pathways or cell types. Additionally, the favorable pharmacokinetic properties of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide make it suitable for use in a variety of animal models and experimental settings. One limitation of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its relatively high molecular weight and complex structure, which may limit its utility in certain assays or experimental systems.
未来方向
There are a number of potential future directions for the development and application of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These include further preclinical studies to explore its efficacy and safety in additional autoimmune and inflammatory diseases, as well as clinical trials to evaluate its therapeutic potential in human patients. Additionally, there may be opportunities to combine N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide with other targeted therapies or immunomodulatory agents to further enhance its therapeutic effects. Finally, ongoing research into the biology and function of TYK2 may reveal additional applications for TYK2 inhibitors such as N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of a variety of diseases.
科学研究应用
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, it has been shown to effectively suppress inflammation and disease progression, while demonstrating a favorable safety profile.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-4-3-6-12(14)10-16-15(18)13-7-5-9-17(11-13)22(2,19)20/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKSRNAUCWSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)
![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)
![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)
![2,2,2-trichloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393616.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)

![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)

![methyl 2-amino-1',5'-dimethyl-2'-oxo-1',2'-dihydrospiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4393682.png)